3-Chloro-3-methylbutan-2-ol
Description
Contextualization within Halogenated Alcohol Research
Halogenated alcohols are a class of organic compounds that have garnered significant interest in various fields of chemical research. nih.govchemistrywithdrsantosh.com These compounds, characterized by the presence of both a halogen atom and a hydroxyl group, serve as versatile synthetic intermediates and probes for studying reaction mechanisms. chemistrywithdrsantosh.comnih.gov The introduction of a halogen atom to an alcohol molecule can significantly alter its physical and chemical properties, including acidity, reactivity, and biological activity. nih.gov
The study of halogenated alcohols is crucial for developing new synthetic methodologies. nih.gov For instance, the conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis, opening pathways to a wide array of other functional groups through nucleophilic substitution reactions. chemistrywithdrsantosh.comchemguide.co.uk The stereochemical outcome of these reactions is a key area of investigation, with the potential for either retention or inversion of configuration at the carbon center. nih.govadichemistry.com
Academic Significance and Research Frontiers
The academic significance of 3-Chloro-3-methylbutan-2-ol lies in its utility as a model substrate for studying the mechanisms of nucleophilic substitution and elimination reactions. Its structure, featuring a tertiary carbon atom bonded to the chlorine and a secondary carbon bearing the hydroxyl group, presents interesting regiochemical and stereochemical possibilities.
Current research frontiers in the field of halogenated alcohols include the development of more efficient and environmentally benign halogenating agents, the exploration of catalytic asymmetric halogenation reactions, and the application of these compounds in the synthesis of complex natural products and pharmaceuticals. nih.gov The unique electronic and steric properties of compounds like this compound make them valuable tools in these pursuits. For example, the reaction of the related compound 3-methylbutan-2-ol with HBr to form 2-bromo-2-methylbutane (B1582447) proceeds through a secondary carbocation that rearranges to a more stable tertiary carbocation, highlighting the mechanistic complexities that can arise in such systems. doubtnut.comyoutube.comshaalaa.com
Structural Characteristics and Isomeric Considerations for this compound
The precise arrangement of atoms and the potential for isomerism are fundamental to understanding the chemical behavior of this compound.
IUPAC Nomenclature and Chemical Registry Identifiers
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is this compound. nih.gov This name precisely describes the molecular structure: a four-carbon butane (B89635) chain with a chlorine atom and a methyl group attached to the third carbon, and a hydroxyl group on the second carbon.
For unambiguous identification in chemical databases and literature, several identifiers are used:
| Identifier | Value |
| IUPAC Name | This compound nih.gov |
| CAS Registry Number | 21326-60-3 nih.gov |
| Molecular Formula | C5H11ClO nih.gov |
| Molecular Weight | 122.59 g/mol nih.gov |
| InChI | InChI=1S/C5H11ClO/c1-4(7)5(2,3)6/h4,7H,1-3H3 nih.gov |
| InChIKey | CCNYTXBSVIPUCQ-UHFFFAOYSA-N nih.gov |
| Canonical SMILES | CC(C(C)(C)Cl)O nih.gov |
Stereochemical Aspects of this compound
The structure of this compound contains two chiral centers, at the C2 and C3 positions. This gives rise to the possibility of stereoisomerism. The presence of two stereocenters means that there can be a maximum of 22 = 4 stereoisomers. stackexchange.comvedantu.com These stereoisomers exist as two pairs of enantiomers. The specific spatial arrangement, or configuration, at each chiral center can be designated as either R or S. Therefore, the four possible stereoisomers are (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. The relationship between the (2R,3R) and (2R,3S) isomers (and other non-mirror image pairs) is that of diastereomers. The distinct three-dimensional arrangement of each stereoisomer can lead to different chemical and physical properties.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-3-methylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-4(7)5(2,3)6/h4,7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNYTXBSVIPUCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40615233 | |
| Record name | 3-Chloro-3-methylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40615233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21326-60-3 | |
| Record name | 3-Chloro-3-methylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40615233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro 3 Methylbutan 2 Ol
Exploration of Direct Synthetic Routes
Direct synthesis of 3-chloro-3-methylbutan-2-ol can be achieved through several key reaction pathways. These methods primarily involve the formation of a chlorohydrin from a corresponding alkene or the substitution of a hydroxyl group in a related alcohol.
Approaches Involving Halogenation of Related Alcohols and Carbocation Intermediates
The synthesis of haloalkanes from alcohols is a fundamental transformation in organic chemistry. This typically involves the replacement of a hydroxyl group with a halogen. While this method is generally effective, the reactivity of the alcohol is a crucial factor, with tertiary alcohols reacting more readily than primary or secondary ones. science-revision.co.uk
For the synthesis of this compound, a key precursor is 3-methylbutan-2-ol. The reaction of 3-methylbutan-2-ol with a hydrogen halide, such as hydrogen bromide (HBr), proceeds through a mechanism involving the formation of a carbocation intermediate. youtube.comyoutube.comyoutube.com The initial step is the protonation of the alcohol's hydroxyl group, which then departs as a water molecule, leaving behind a secondary carbocation. youtube.comyoutube.comyoutube.com This secondary carbocation can then undergo a rearrangement, specifically a 1,2-hydride shift, to form a more stable tertiary carbocation. youtube.comyoutube.comyoutube.com The halide ion then attacks this more stable carbocation to yield the final product. youtube.comyoutube.com In the case of reacting 3-methylbutan-2-ol with HBr, this rearrangement leads to the formation of 2-bromo-2-methylbutane (B1582447), not 2-bromo-3-methylbutane. youtube.comyoutube.comyoutube.com A similar mechanism would be at play with HCl, leading to the formation of 2-chloro-2-methylbutane (B165293).
The reaction of tertiary alcohols with concentrated hydrochloric acid is a common laboratory method for preparing tertiary haloalkanes. science-revision.co.uk For instance, 2-methylpropan-2-ol reacts with concentrated HCl to form 2-chloro-2-methylpropane. science-revision.co.uk This reaction is typically straightforward and can be carried out by mixing the tertiary alcohol with the concentrated acid. science-revision.co.uk
It's important to note that carbocations substituted with electron-withdrawing groups, such as a trifluoromethyl group, are generally destabilized and considered transient species. beilstein-journals.org
Table 1: Reactivity of Alcohols in Halogenation
| Alcohol Type | Reactivity with HX | Typical Conditions |
| Tertiary | High | Concentrated HX at room temperature science-revision.co.uk |
| Secondary | Moderate | Requires heating or specific reagents |
| Primary | Low | Requires specific reagents (e.g., SOCl₂) |
This table provides a general overview of the reactivity of different classes of alcohols towards hydrogen halides.
Grignard Reactions and Analogous Organometallic Approaches in Halohydrin Synthesis
Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. masterorganicchemistry.comyoutube.com They are typically prepared by reacting an organohalide with magnesium metal. youtube.com The synthesis of alcohols is a common application of Grignard reagents, where they react with carbonyl compounds. For example, 3-methyl-2-butanol (B147160) can be prepared by reacting acetaldehyde (B116499) with isopropylmagnesium bromide. doubtnut.com
While Grignard reagents are primarily used for C-C bond formation, organometallic compounds can also be involved in the synthesis of halohydrins through different pathways. One such method is transmetalation, where a less reactive organometallic compound is generated from a more reactive one, like an organolithium species. youtube.com
Chlorohydrination Reactions of Alkenes and Their Derivatives
The addition of halogens to alkenes in the presence of water is a classic method for forming halohydrins. masterorganicchemistry.comchemistrysteps.comlibretexts.org This reaction proceeds through a halonium ion intermediate. masterorganicchemistry.comchemistrysteps.com For an unsymmetrical alkene, the reaction is regioselective, with the nucleophile (water) attacking the more substituted carbon of the halonium ion, following Markovnikov's rule. masterorganicchemistry.comlibretexts.orglibretexts.org The stereochemistry of the addition is anti, meaning the halogen and the hydroxyl group add to opposite faces of the double bond. masterorganicchemistry.comyoutube.com
To synthesize this compound via this route, the starting alkene would be 3-methyl-1-butene. The reaction with chlorine in water would proceed as follows:
The chlorine molecule acts as an electrophile, reacting with the alkene's pi electrons to form a cyclic chloronium ion intermediate.
Water, acting as a nucleophile, attacks the more substituted carbon of the chloronium ion (C3 of the original alkene). masterorganicchemistry.comlibretexts.org This backside attack leads to the opening of the three-membered ring. masterorganicchemistry.com
A final deprotonation step by a water molecule yields the neutral halohydrin, this compound. youtube.com
An alternative to using molecular chlorine is N-chlorosuccinimide (NCS) in the presence of water. libretexts.orglumenlearning.com
Table 2: Reagents for Halohydrin Formation from Alkenes
| Halogenating Agent | Solvent/Nucleophile | Product Type |
| Cl₂ or Br₂ | Water masterorganicchemistry.comchemistrysteps.comlibretexts.org | Halohydrin |
| Cl₂ or Br₂ | Alcohol youtube.commasterorganicchemistry.com | Haloether |
| N-Bromosuccinimide (NBS) | Aqueous DMSO libretexts.orglumenlearning.com | Bromohydrin |
This table summarizes common reagent combinations for the synthesis of halohydrins and related compounds from alkenes.
Stereoselective Synthesis of this compound and its Stereoisomers
The synthesis of specific stereoisomers of this compound requires stereoselective methods. The chlorohydrination of an alkene, as described in section 2.1.3, results in an anti-addition of the chlorine and hydroxyl groups. masterorganicchemistry.comyoutube.com If the starting alkene is chiral or leads to the formation of new stereocenters, a mixture of diastereomers or enantiomers can be produced. Since the attack of the halogen on the alkene can occur from either face of the double bond with equal probability, a racemic mixture of enantiomers is typically formed when applicable. libretexts.org
Achieving a high degree of stereoselectivity often necessitates the use of chiral catalysts or reagents that can direct the approach of the reactants to a specific face of the alkene. While the general principles of stereoselective halohydrin formation are established, specific, highly enantioselective methods for the synthesis of this compound are not extensively detailed in the provided search results.
Multi-Step Synthesis Strategies Incorporating this compound as an Intermediate
Halohydrins like this compound are valuable intermediates in organic synthesis. One of their most important applications is the synthesis of epoxides. masterorganicchemistry.comchemistrysteps.com Treatment of a halohydrin with a base results in an intramolecular SN2 reaction, where the alkoxide formed by deprotonation of the hydroxyl group displaces the adjacent halide to form an epoxide ring. chemistrysteps.com
For this compound, treatment with a base like sodium hydride would yield 2,3-dimethyl-2,3-epoxybutane. This intramolecular cyclization requires an anti-periplanar arrangement of the hydroxyl and chloro groups. chemistrysteps.com
Furthermore, compounds structurally related to this compound, such as 3-chloro-3-methyl-butane-1,4-dial-bis-acetals, have been identified as novel intermediates in terpene synthesis. google.com These intermediates can be prepared from cyclic acetals of 3-methyl-but-3-en-1-al. google.com This highlights the potential for derivatives of this compound to serve as building blocks in the synthesis of more complex molecules.
Reaction Mechanisms and Chemical Reactivity of 3 Chloro 3 Methylbutan 2 Ol
Nucleophilic Substitution Pathways of 3-Chloro-3-methylbutan-2-ol and Related Structures
Nucleophilic substitution reactions are fundamental in organic chemistry, and this compound serves as an excellent model for exploring these pathways. The two primary mechanisms, S_N1 and S_N2, are distinguished by their kinetics, stereochemistry, and the nature of the substrate.
S_N1 Mechanisms and Carbocation Chemistry
The S_N1 (Substitution Nucleophilic Unimolecular) reaction is a stepwise mechanism that proceeds through a carbocation intermediate. masterorganicchemistry.combyjus.com This pathway is favored by tertiary substrates like this compound due to the stability of the resulting carbocation. The reaction rate is dependent only on the concentration of the substrate, making it a first-order reaction. masterorganicchemistry.comxula.edu
The general mechanism involves two main steps:
Formation of a carbocation: The carbon-chlorine bond breaks, and the chlorine atom departs with the bonding electrons, forming a tertiary carbocation. This is the slow, rate-determining step. masterorganicchemistry.combyjus.com
Nucleophilic attack: A nucleophile attacks the planar carbocation. This step is typically fast. byjus.com
The stability of the carbocation intermediate is a critical factor in S_N1 reactions. Tertiary carbocations, such as the one formed from this compound, are more stable than secondary and primary carbocations due to the electron-donating inductive effect and hyperconjugation from the alkyl groups. ncert.nic.in
In some cases, a less stable carbocation can rearrange to a more stable one via a 1,2-hydride or 1,2-alkyl shift. libretexts.orglibretexts.org For instance, in the reaction of 3-methylbutan-2-ol with HBr, the initially formed secondary carbocation rearranges to a more stable tertiary carbocation through a hydride shift. doubtnut.comshaalaa.comyoutube.com This rearrangement leads to the formation of a different product than would be expected from the initial structure. doubtnut.comshaalaa.com
Table 1: Factors Affecting Carbocation Stability
| Factor | Effect on Stability |
| Number of Alkyl Groups | More alkyl groups increase stability (tertiary > secondary > primary). ncert.nic.in |
| Hyperconjugation | Delocalization of sigma-bond electrons onto the empty p-orbital of the carbocation increases stability. |
| Inductive Effect | Electron-donating alkyl groups help to disperse the positive charge, increasing stability. |
| Resonance | Delocalization of the positive charge through resonance significantly increases stability (e.g., allylic and benzylic carbocations). |
A key feature of the S_N1 reaction is its stereochemical outcome. Because the carbocation intermediate is planar, the nucleophile can attack from either face with roughly equal probability. byjus.comlibretexts.org If the carbon atom bearing the leaving group is a stereocenter, this leads to a mixture of enantiomers, a process known as racemization. masterorganicchemistry.comlibretexts.org
However, complete racemization is not always observed. Often, there is a slight excess of the product with an inverted configuration. This is attributed to the formation of an "ion pair," where the departing leaving group temporarily shields one face of the carbocation, favoring attack from the opposite side. libretexts.org For example, the hydrolysis of (S)-3-chloro-3-methylhexane results in a product with an excess of the inverted stereoisomer. libretexts.org Similarly, the reaction of (S)-3-chloro-3-methyloctane with acetic acid produces a nearly racemic mixture of the R and S products. vaia.comyoutube.com
S_N2 Mechanisms and Stereochemical Inversion
The S_N2 (Substitution Nucleophilic Bimolecular) reaction is a concerted, one-step process where the nucleophile attacks the substrate at the same time as the leaving group departs. This mechanism is characteristic of primary and, to a lesser extent, secondary alkyl halides. ncert.nic.in A crucial aspect of the S_N2 reaction is that it proceeds with a complete inversion of stereochemistry at the reaction center, often referred to as a Walden inversion.
For tertiary substrates like this compound, the S_N2 pathway is highly disfavored. libretexts.org The bulky alkyl groups surrounding the tertiary carbon create significant steric hindrance, which prevents the nucleophile from approaching the carbon atom for the backside attack required in an S_N2 reaction. ncert.nic.inlibretexts.org Therefore, nucleophilic substitution on this compound will proceed almost exclusively through the S_N1 mechanism.
Table 2: Comparison of S_N1 and S_N2 Reactions
| Feature | S_N1 | S_N2 |
| Substrate | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary ncert.nic.in |
| Kinetics | First-order (rate = k[substrate]) masterorganicchemistry.com | Second-order (rate = k[substrate][nucleophile]) |
| Mechanism | Two-step, involves a carbocation intermediate masterorganicchemistry.combyjus.com | One-step, concerted libretexts.org |
| Stereochemistry | Racemization (with some inversion) masterorganicchemistry.comlibretexts.org | Complete inversion libretexts.org |
| Leaving Group | Good leaving group required | Good leaving group required |
| Nucleophile | Weak nucleophiles are effective masterorganicchemistry.com | Strong nucleophiles are required |
| Solvent | Polar protic solvents are favorable ncert.nic.in | Polar aprotic solvents are favorable |
Derivatization Reactions of this compound
The reactivity of the chlorine atom in this compound allows for its conversion into a variety of other functional groups through derivatization reactions.
Substitution of the Chlorine Atom by Nucleophiles
The tertiary chlorine atom in this compound can be readily replaced by various nucleophiles. byjus.com These reactions typically proceed via an S_N1 mechanism due to the tertiary nature of the substrate. A wide range of nucleophiles can be employed, leading to the synthesis of diverse derivatives.
Table 3: Examples of Nucleophilic Substitution on Alkyl Halides
| Nucleophile | Reagent | Product Class |
| Hydroxide (B78521) ion | NaOH (aq) | Alcohol |
| Alkoxide ion | RONa | Ether |
| Carboxylate ion | RCOONa | Ester |
| Cyanide ion | NaCN | Nitrile |
| Azide ion | NaN₃ | Azide |
| Thiolate ion | RSNa | Thioether |
| Ammonia | NH₃ | Amine |
| Halide ion | NaI | Alkyl Iodide |
This table provides general examples of nucleophilic substitution reactions on alkyl halides. The specific reactivity and products for this compound would follow the S_N1 pathway.
For instance, reaction with a hydroxide ion would yield 3-methylbutane-2,3-diol, while reaction with a cyanide ion would produce 3-cyano-3-methylbutan-2-ol. The choice of nucleophile and reaction conditions allows for the targeted synthesis of a wide array of compounds from the parent chlorohydrin.
Conversion to Epoxides/Oxiranes from Chlorohydrins via Cyclization
The presence of both a hydroxyl group and a chlorine atom on adjacent carbons in this compound allows for an intramolecular reaction to form an epoxide, a three-membered cyclic ether. This transformation is a classic example of an intramolecular Williamson ether synthesis. The reaction is typically initiated by a base, which deprotonates the hydroxyl group to form a more nucleophilic alkoxide.
The crucial requirement for this cyclization is that the reacting groups—the alkoxide and the chlorine-bearing carbon—can adopt an anti-periplanar conformation. This arrangement facilitates an intramolecular S_N2 (bimolecular nucleophilic substitution) reaction. The newly formed alkoxide attacks the carbon atom bonded to the chlorine, displacing the chloride ion and closing the ring to form 2,2,3-trimethyl-oxirane.
Mechanism of Epoxide Formation:
Deprotonation: A base removes the acidic proton from the hydroxyl group, creating an alkoxide intermediate.
Intramolecular S_N2 Attack: The resulting alkoxide, a potent nucleophile, attacks the adjacent carbon atom bearing the chlorine atom.
Ring Closure: The carbon-chlorine bond breaks, with chloride acting as the leaving group, resulting in the formation of the epoxide ring. chegg.comyoutube.com
This intramolecular process is generally efficient due to the proximity of the reacting centers, which favors the formation of the strained three-membered ring. youtube.com
Functional Group Interconversions of the Hydroxyl Group
The hydroxyl group in this compound can undergo various transformations to alter the compound's reactivity. A common strategy involves converting the hydroxyl group into a better leaving group, which can facilitate subsequent substitution or elimination reactions.
One such conversion is the transformation into a sulfonate ester, such as a tosylate, mesylate, or triflate. This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. Sulfonate esters are excellent leaving groups, significantly more so than the hydroxyl group itself. vanderbilt.edu
Another key interconversion is the conversion of the hydroxyl group into a halide. While the parent compound is already a chloride, other reagents can be used to replace the hydroxyl group with other halogens. For instance, reaction with phosphorus tribromide (PBr₃) could potentially replace the hydroxyl group with a bromine atom. vanderbilt.edu
Table 1: Reagents for Hydroxyl Group Interconversion
| Desired Functional Group | Reagent(s) | Resulting Group |
|---|---|---|
| Sulfonate Ester | p-Toluenesulfonyl chloride (TsCl), pyridine | Tosylate (-OTs) |
| Sulfonate Ester | Methanesulfonyl chloride (MsCl), pyridine | Mesylate (-OMs) |
| Halide | Thionyl chloride (SOCl₂) | Chloride (-Cl) |
| Halide | Phosphorus tribromide (PBr₃) | Bromide (-Br) |
These interconversions are fundamental in synthetic organic chemistry, allowing for the strategic manipulation of the molecule to achieve a desired target structure.
Elimination Reactions from this compound and Related Halides
As a tertiary alkyl halide, this compound is susceptible to elimination reactions, specifically dehydrohalogenation, to form alkenes. These reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism, depending on the reaction conditions. libretexts.orglibretexts.org
The E1 mechanism is a two-step process that begins with the slow ionization of the carbon-chlorine bond to form a stable tertiary carbocation. A weak base then removes a proton from an adjacent carbon to form the double bond. chemicalnote.combyjus.com This pathway is favored in the presence of a weak base and a polar protic solvent, which can stabilize the carbocation intermediate. libretexts.orgncert.nic.in
The E2 mechanism is a one-step, concerted reaction where a strong base removes a proton from a beta-carbon at the same time as the chloride leaving group departs. byjus.comlumenlearning.com This mechanism requires a high concentration of a strong, often sterically hindered, base. libretexts.orgbrainly.com
For this compound, elimination can lead to two possible alkene products, with the major product typically predicted by Zaitsev's rule. This rule states that the more substituted (and therefore more stable) alkene will be the major product. doubtnut.com However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product). brainly.com
Table 2: Factors Influencing E1 vs. E2 Elimination
| Factor | Favors E1 Mechanism | Favors E2 Mechanism |
|---|---|---|
| Base | Weak base (e.g., H₂O, ROH) | Strong, concentrated base (e.g., OH⁻, RO⁻) |
| Substrate | Tertiary > Secondary | Tertiary > Secondary > Primary |
| Solvent | Polar protic (e.g., ethanol, water) | Less important, but can be polar aprotic |
| Kinetics | First-order: rate = k[Alkyl Halide] | Second-order: rate = k[Alkyl Halide][Base] |
Solvent Effects on the Reactivity and Reaction Kinetics of this compound
The solvent plays a critical role in the reactions of this compound, particularly in solvolysis reactions where the solvent acts as the nucleophile. As a tertiary halide, its reactions often proceed through carbocation intermediates (S_N1 and E1 pathways). researchgate.netmdpi.com
Quantitative Structure-Property Relationships (QSPR) in Solvolytic Reactions
Quantitative Structure-Property Relationship (QSPR) models are mathematical tools used to predict the properties of a chemical compound based on its molecular structure. nih.govyoutube.com In the context of solvolysis reactions, QSPR can be used to correlate the reaction rate with various solvent parameters. researchgate.netmdpi.com
These models often take the form of multiple linear regression equations, where the logarithm of the rate constant (log k) is expressed as a function of solvent descriptors. researchgate.netnih.gov For instance, the KAT equation uses solvatochromic parameters to quantify the solvent's ability to engage in different types of solute-solvent interactions. researchgate.net Such models have been successfully applied to the solvolysis of tertiary alkyl halides, providing insights into the factors governing their reactivity. researchgate.netmdpi.com This approach allows for the prediction of reaction rates in various solvents and helps in understanding the underlying reaction mechanisms. researchgate.net
Influence of Solvent Polarity, Polarizability, and Hydrogen Bonding
The rate of solvolysis of this compound is highly dependent on the properties of the solvent.
Solvent Polarity: Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at accelerating S_N1 and E1 reactions. libretexts.orglibretexts.org Their high polarity helps to stabilize the transition state leading to the carbocation intermediate, as well as the carbocation itself and the leaving halide ion, through dipole-dipole interactions. ncert.nic.inlibretexts.org This stabilization lowers the activation energy of the rate-determining step, thus increasing the reaction rate. libretexts.org
Polarizability: The ability of a solvent's electron cloud to be distorted, known as polarizability, also plays a role in stabilizing charged intermediates.
Hydrogen Bonding: Hydrogen bonding is a key factor in the solvolysis of compounds like this compound. rsc.org Protic solvents can act as hydrogen bond donors, solvating the leaving chloride ion and facilitating the cleavage of the carbon-chlorine bond. rsc.org The solvent can also act as a hydrogen bond acceptor, stabilizing the partial positive charge that develops on the carbon atom in the transition state. rsc.org The hydroxyl group of this compound itself can participate in hydrogen bonding with the solvent, influencing its solubility and reactivity. youtube.comnih.gov The ability of chlorine to act as a weak hydrogen bond acceptor can also contribute to intramolecular interactions that affect the compound's conformation and reactivity. stackexchange.com
Spectroscopic and Advanced Analytical Characterization of 3 Chloro 3 Methylbutan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to deduce the connectivity and spatial arrangement of atoms within the 3-chloro-3-methylbutan-2-ol molecule.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The structure, CH₃CH(OH)C(Cl)(CH₃)₂, contains four unique proton environments: the methyl protons of the C2-methyl group, the methine proton at C2, the protons of the two methyl groups at C3, and the hydroxyl proton.
The chemical shift (δ) of these protons is influenced by the electronegativity of the adjacent chlorine and oxygen atoms. The methine proton (CH-OH) is expected to appear as a quartet downfield due to the deshielding effects of the hydroxyl group and the adjacent chlorine-bearing carbon. The methyl protons attached to C2 would likely appear as a doublet, being split by the neighboring methine proton. The two methyl groups at C3 are diastereotopic due to the adjacent chiral center at C2 and are therefore expected to be chemically non-equivalent, potentially giving rise to two distinct singlets. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| -CH₃ (on C2) | ~1.3 | Doublet | 3H |
| -CH (on C2) | ~4.0 | Quartet | 1H |
| -C(CH₃)₂ (on C3) | ~1.6 and ~1.7 | Two Singlets | 6H |
| -OH | Variable | Broad Singlet | 1H |
Note: This is a predicted data table based on general principles of ¹H NMR spectroscopy. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected, corresponding to the five carbon atoms in different chemical environments. The presence of two chiral centers at C2 and C3 renders all five carbons chemically non-equivalent. vaia.com
The carbon atom bearing the chlorine atom (C3) and the carbon atom bearing the hydroxyl group (C2) are expected to be the most deshielded, appearing at the lowest field in the spectrum. The chemical shifts of the three methyl carbons will be further upfield. The two methyl groups attached to C3 are diastereotopic and should appear as two separate signals.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (-CH₃ on C2) | ~20 |
| C2 (-CHOH) | ~75 |
| C3 (-C(Cl)(CH₃)₂) | ~80 |
| C4, C5 (two -CH₃ on C3) | ~25 and ~28 |
Note: This is a predicted data table based on the analysis of related structures. docbrown.infodocbrown.info Actual experimental values may vary.
The presence of two chiral centers in this compound gives rise to two pairs of enantiomers (diastereomers). Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the relative stereochemistry of these diastereomers. NOESY provides information about the spatial proximity of protons. By observing cross-peaks between protons on the two chiral centers, it is possible to deduce their relative orientation (syn or anti). For instance, a strong NOE correlation between the methine proton at C2 and one of the methyl groups at C3 would suggest they are on the same face of the molecule.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (122.59 g/mol ). nih.gov Due to the presence of chlorine, an isotopic peak (M+2) at a ratio of approximately 3:1 to the molecular ion peak is anticipated, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Common fragmentation pathways for tertiary alkyl halides include the loss of the halogen atom as a radical, leading to the formation of a stable tertiary carbocation. Therefore, a significant peak at m/z 87, corresponding to the [M-Cl]⁺ fragment, is expected. Another likely fragmentation is the alpha-cleavage, where the bond between C2 and C3 breaks, leading to fragments such as [CH₃CHOH]⁺ (m/z 45) and [C(Cl)(CH₃)₂]⁺ (m/z 77 and 79).
Predicted Major Fragments in the EI-MS of this compound
| m/z | Possible Fragment Ion |
| 122/124 | [C₅H₁₁ClO]⁺ (Molecular Ion) |
| 87 | [C₅H₁₁O]⁺ |
| 77/79 | [C₃H₆Cl]⁺ |
| 45 | [C₂H₅O]⁺ |
| 43 | [C₃H₇]⁺ |
Note: This table represents predicted fragmentation based on the general behavior of similar compounds under EI-MS.
High-Resolution Mass Spectrometry (HRMS), for instance, using a technique like Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS), provides highly accurate mass measurements of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence. For this compound, with a molecular formula of C₅H₁₁ClO, the calculated exact mass is 122.04984 g/mol . nih.gov HRMS can confirm this exact mass, distinguishing it from other compounds that may have the same nominal mass but different elemental compositions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and purity assessment of volatile compounds like this compound. The gas chromatograph separates the compound from any impurities based on its boiling point and affinity for the GC column's stationary phase, while the mass spectrometer fragments the eluted compound and separates the fragments based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that serves as a molecular fingerprint.
In a typical analysis, the retention time in the gas chromatogram provides an initial identification, which is then confirmed by the mass spectrum. For purity assessment, the relative area of the this compound peak compared to the total area of all peaks in the chromatogram is calculated.
The mass spectrum of this compound is characterized by several key fragmentation pathways. As a tertiary alcohol, the molecular ion peak [M]⁺• is often of low abundance or entirely absent. libretexts.org The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic pattern, resulting from the natural abundance of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. libretexts.org
Key fragmentation processes include:
Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the oxygen atom. libretexts.orglibretexts.org For this compound, this can result in the loss of a methyl radical (•CH₃) from the C2 position, leading to a resonance-stabilized cation.
Dehydration: The elimination of a water molecule (H₂O) from the molecular ion is another common fragmentation route for alcohols, resulting in an alkene radical cation [M-18]⁺•. libretexts.org
Loss of HCl: Elimination of a molecule of hydrogen chloride can also occur.
The predicted fragmentation patterns are crucial for the structural elucidation and confirmation of the compound's identity in a sample matrix.
Table 1: Predicted GC-MS Fragmentation Data for this compound
| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Fragmentation Pathway |
| 122 / 124 | [C₅H₁₁ClO]⁺• | Molecular Ion (M) |
| 107 / 109 | [C₄H₈ClO]⁺ | Alpha-cleavage: [M - CH₃]⁺ |
| 104 / 106 | [C₅H₉Cl]⁺• | Dehydration: [M - H₂O]⁺• |
| 87 | [C₅H₁₁O]⁺ | Loss of Cl radical: [M - Cl]⁺ |
| 77 | [C₃H₆Cl]⁺ | Cleavage of C2-C3 bond |
| 59 | [C₃H₇O]⁺ | Alpha-cleavage with charge on oxygen fragment |
| 45 | [C₂H₅O]⁺ | Base peak in many secondary alcohols docbrown.info |
Vibrational Spectroscopy for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational structure of this compound by probing the vibrational modes of its chemical bonds.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending at specific frequencies, absorbing energy and creating a unique spectrum.
The IR spectrum of this compound is distinguished by characteristic absorption bands corresponding to its alcohol and alkyl halide functionalities. pressbooks.pub
O-H Stretch: A prominent, broad absorption band is expected in the region of 3600-3300 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. pressbooks.pub
C-H Stretch: Absorptions corresponding to the stretching of carbon-hydrogen bonds in the methyl groups appear in the 3000-2850 cm⁻¹ range.
C-O Stretch: A strong, sharp peak corresponding to the stretching vibration of the carbon-oxygen single bond is typically observed in the 1150-1050 cm⁻¹ region for tertiary alcohols. pressbooks.pub
C-Cl Stretch: The carbon-chlorine bond gives rise to a characteristic absorption in the fingerprint region of the spectrum, typically between 780 and 580 cm⁻¹.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Alcohol (O-H) | Stretching (Hydrogen-bonded) | 3600 - 3300 | Strong, Broad |
| Alkane (C-H) | Stretching | 3000 - 2850 | Strong |
| Alkane (C-H) | Bending | 1470 - 1365 | Variable |
| Alcohol (C-O) | Stretching | 1150 - 1050 | Strong |
| Alkyl Halide (C-Cl) | Stretching | 780 - 580 | Medium to Strong |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is most sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton and the C-Cl bond. physicsopenlab.orgnih.gov
For this compound, the Raman spectrum would highlight different aspects of its structure:
C-H and C-C Vibrations: The C-H stretching modes appear strongly in the 3000-2800 cm⁻¹ region. The carbon-carbon backbone vibrations are also prominent in the fingerprint region (1200-800 cm⁻¹). researchgate.net
C-Cl Stretch: The C-Cl stretching vibration is expected to produce a strong and sharp peak, typically in the 750-550 cm⁻¹ range.
O-H Stretch: The O-H stretching vibration, which is very strong in the IR spectrum, is typically weak in the Raman spectrum.
Conformational analysis can be performed by studying shifts in Raman bands at different temperatures or in different solvents, which can provide insight into the rotational isomers (conformers) of the molecule.
Table 3: Predicted Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Alkane (C-H) | Stretching | 3000 - 2850 | Strong |
| Alkane (C-C) | Stretching | 1200 - 800 | Medium to Strong |
| Alcohol (C-O) | Stretching | 1150 - 1050 | Medium |
| Alkyl Halide (C-Cl) | Stretching | 750 - 550 | Strong |
| Alcohol (O-H) | Stretching | 3600 - 3300 | Weak |
Chiral Analytical Methods for Enantiomeric Purity
The carbon atom at the C2 position of this compound (the carbon bearing the hydroxyl group) is bonded to four different groups: a hydrogen atom, a hydroxyl group (-OH), a methyl group (-CH₃), and a chlorodimethylmethyl group (-C(CH₃)₂Cl). This makes it a chiral center, meaning the molecule is not superimposable on its mirror image. Therefore, this compound exists as a pair of enantiomers: (R)-3-chloro-3-methylbutan-2-ol and (S)-3-chloro-3-methylbutan-2-ol.
While enantiomers have identical physical properties in an achiral environment (e.g., boiling point, solubility, refractive index), they differ in their interaction with plane-polarized light and with other chiral molecules. Determining the enantiomeric purity, or enantiomeric excess (ee), of a sample is crucial in many fields, particularly in pharmaceutical development and asymmetric synthesis.
Chiral gas chromatography (GC) is the most effective and widely used method for the analytical separation and quantification of the enantiomers of volatile compounds like this compound. chromatographyonline.comnih.gov This technique utilizes a chiral stationary phase (CSP) within the GC column. These stationary phases are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte. gcms.czresearchgate.net This differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation and elution at different retention times.
Commonly used chiral stationary phases for this type of separation include derivatives of cyclodextrins. chromatographyonline.comgcms.cz By integrating the peak areas of the two separated enantiomers in the resulting chromatogram, the enantiomeric ratio and enantiomeric excess (% ee) can be accurately calculated using the formula:
% ee = |(Area_R - Area_S) / (Area_R + Area_S)| × 100
This analysis is fundamental for controlling the stereochemical outcome of a synthesis designed to produce a single enantiomer of this compound.
Computational Chemistry and Theoretical Investigations of 3 Chloro 3 Methylbutan 2 Ol
Quantum Chemical Calculations for Molecular Structure and Energetics
Quantum chemical calculations are fundamental to modern chemical research, providing a powerful tool for the investigation of molecular systems. For 3-chloro-3-methylbutan-2-ol, these calculations can elucidate its three-dimensional structure, stability, and the energetic landscape of its various conformations.
Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, balancing accuracy with computational cost, making it well-suited for the study of organic molecules like this compound. The selection of a functional and a basis set is a critical first step in performing DFT calculations. A commonly employed functional for such molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
The presence of single bonds in this compound allows for rotation of its functional groups, leading to various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. A Potential Energy Surface (PES) map is a theoretical construct that visualizes the energy of a molecule as a function of its geometric parameters, such as bond rotation angles (dihedral angles).
By systematically rotating the key dihedral angles, such as the C-C-O-H and C-C-C-Cl angles, and calculating the energy at each point, a PES can be generated. This map reveals the low-energy regions corresponding to stable conformers and the transition states that connect them. For similar chlorinated hydrocarbons and chlorohydrins, detailed conformational analyses have been performed using both NMR spectroscopic methods and computational approaches to determine the preferred solution-state conformations. nih.gov Such an analysis for this compound would be crucial in understanding its physical and chemical properties, as different conformers can exhibit different reactivities.
Once stable conformers are identified, their molecular geometries are optimized to find the lowest energy structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The result is a precise set of bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule.
While specific optimized geometrical parameters for this compound are not available in the cited literature, a computational study on a related molecule, tert-butyl chloride, at the MP2/6-311++G(d,p) level provides an example of the type of data that can be obtained. mdpi.com The table below presents hypothetical optimized geometrical parameters for this compound, based on typical values for similar organic molecules.
| Parameter | Bond/Angle | Value |
| Bond Length | C-Cl | 1.80 Å |
| C-O | 1.43 Å | |
| O-H | 0.96 Å | |
| C-C (adjacent to Cl) | 1.54 Å | |
| C-C (methyl) | 1.53 Å | |
| Bond Angle | C-C-Cl | 109.5° |
| C-C-O | 109.5° | |
| C-O-H | 108.5° | |
| Dihedral Angle | H-O-C-C | 180° (anti) / ±60° (gauche) |
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Computational methods provide valuable descriptors that help in understanding and predicting how a molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. For a related dichlorinated propanol derivative, the calculated FMO energy gap was found to be consistent across different solvents, suggesting minimal solvent influence on its stability. asianresassoc.org
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | 1.5 |
| HOMO-LUMO Gap | 8.0 |
Note: The data in this table is hypothetical and serves as an example of the output from an FMO analysis. Specific values for this compound would require dedicated quantum chemical calculations.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. libretexts.org It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue colors indicate regions of positive potential, which are electron-poor and prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.
MEP maps are invaluable for identifying the reactive sites of a molecule. wolfram.com For this compound, the MEP map would likely show a region of high negative potential (red) around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its acidic nature. The chlorine atom would also contribute to the electrostatic potential, influencing the reactivity of the adjacent carbon atom. Understanding the MEP is crucial for predicting intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic reactions. study.com
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in a molecule, providing deep insights into its bonding structure and stability. For this compound, NBO analysis elucidates the intricate network of interactions that govern its chemical behavior, particularly focusing on charge delocalization and hyperconjugative effects.
The analysis involves transforming the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure representation of bonds, lone pairs, and core orbitals. By examining the interactions between these localized orbitals, a quantitative measure of electron delocalization can be obtained.
In the case of this compound, key hyperconjugative interactions are expected to play a significant role in stabilizing the molecule. These interactions involve the donation of electron density from a filled (donor) NBO to an adjacent empty (acceptor) NBO. The most significant of these interactions would likely involve:
Donation from σ orbitals to σ orbitals:* For instance, the donation of electron density from the C-H or C-C sigma bonds to the antibonding orbital of the adjacent C-Cl or C-O bonds (σC-H → σC-Cl and σC-C → σC-O). This delocalization of electron density helps to stabilize the molecule by spreading out the charge.
Donation from lone pairs to σ orbitals:* The lone pairs on the oxygen and chlorine atoms are also significant donors. The donation from a lone pair of the oxygen atom to the antibonding orbitals of adjacent C-C and C-Cl bonds (nO → σC-C and nO → σC-Cl) is a crucial stabilizing interaction. Similarly, the lone pairs on the chlorine atom can donate to adjacent σ* orbitals.
The strength of these interactions is quantified by the second-order perturbation energy, E(2), which is calculated within the NBO framework. A higher E(2) value indicates a stronger interaction and greater stabilization. A theoretical NBO analysis would generate data similar to that presented in the table below, highlighting the most significant charge transfer interactions.
Table 1: Theoretical Second-Order Perturbation Energies E(2) for Major Hyperconjugative Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| σ (C3-H) | σ* (C2-C1) | 2.5 | σ → σ* |
| σ (C2-C1) | σ* (C1-Cl) | 1.8 | σ → σ* |
| n (O1) | σ* (C2-C3) | 5.2 | n → σ* |
| n (O1) | σ* (C2-C1) | 3.9 | n → σ* |
Note: The values presented in this table are illustrative and represent typical outcomes of an NBO analysis for a similar haloalcohol. Actual values would be derived from specific quantum chemical calculations.
This analysis provides a detailed electronic picture of the molecule, explaining how the presence of electronegative oxygen and chlorine atoms influences the electron distribution across the carbon skeleton through both inductive and hyperconjugative effects.
Theoretical Prediction of Spectroscopic Parameters
Computational quantum chemistry offers the ability to predict various spectroscopic parameters with a high degree of accuracy. These theoretical predictions are invaluable for interpreting experimental spectra, assigning spectral features, and understanding the underlying molecular properties.
Theoretical vibrational spectra (Infrared and Raman) for this compound can be computed using methods such as Density Functional Theory (DFT), often with basis sets like 6-311++G(d,p). The calculation first involves optimizing the molecular geometry to find its lowest energy structure. Subsequently, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates.
The output of these calculations provides a list of vibrational frequencies and their corresponding intensities for both IR and Raman spectra. Each frequency corresponds to a specific normal mode of vibration, which can be visualized to understand the atomic motions involved (e.g., C-H stretch, O-H bend, C-Cl stretch).
Theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the computed frequencies to achieve better agreement with experimental data.
Table 2: Selected Computed Vibrational Frequencies and Assignments for this compound
| Computed Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment |
|---|---|---|---|---|
| 3750 | 3600 | 85 | 120 | O-H stretch |
| 3010 | 2890 | 45 | 95 | C-H stretch (methyl) |
| 1460 | 1402 | 25 | 30 | C-H bend (methyl) |
| 1150 | 1104 | 120 | 50 | C-O stretch |
Note: These values are representative and based on typical DFT calculations for similar molecules. The scaling factor used for this illustrative data is 0.96.
Theoretical prediction of NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS).
Calculations are typically performed at the DFT level of theory. The accuracy of the predicted chemical shifts for both ¹H and ¹³C NMR is highly dependent on the chosen functional, basis set, and whether solvent effects are included in the model.
By calculating the chemical shifts for each unique proton and carbon atom in this compound, one can make direct comparisons with experimental spectra. This aids in the unambiguous assignment of peaks, which can be particularly useful for complex or novel structures.
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound (Referenced to TMS)
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C1 (C-Cl) | 75.2 | H (on C2) | 3.95 |
| C2 (C-OH) | 72.8 | H (on OH) | 2.50 |
| C3 (CH₃) | 28.5 | H (on C3) | 1.25 |
Note: These chemical shifts are illustrative examples. Actual computational results would vary based on the level of theory and solvent model used.
Computational methods can be employed to predict the mass spectrum of a molecule by modeling its ionization and subsequent fragmentation pathways. This typically involves calculating the energies of the molecular ion and various potential fragment ions and radicals.
The process begins with the optimization of the geometry of the parent radical cation (M⁺•), which is formed upon electron ionization. Then, various fragmentation routes are explored by calculating the transition state energies and the energies of the resulting products. The most likely fragmentation pathways are those with the lowest energy barriers.
For this compound, key fragmentation pathways would likely include:
Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen or chlorine atom.
Loss of a neutral molecule: Elimination of H₂O or HCl.
Loss of a methyl radical (•CH₃).
By comparing the relative energies of these pathways, a theoretical mass spectrum can be constructed, predicting the mass-to-charge ratio (m/z) and relative abundances of the most prominent fragment ions. This information is invaluable for interpreting experimental electron ionization mass spectra.
Modeling of Solute-Solvent Interactions and Reaction Pathways
Computational chemistry provides essential tools for understanding how this compound interacts with solvents and how it behaves in chemical reactions.
Solute-Solvent Interactions: The interaction of a solute with a solvent can be modeled using either explicit or implicit solvent models.
Implicit models (e.g., Polarizable Continuum Model - PCM): The solvent is treated as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is effective for modeling bulk solvent effects on the geometry and properties of the solute.
Explicit models: Individual solvent molecules are included in the calculation. This method is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of this compound and water or other protic solvent molecules.
Reaction Pathways: Theoretical modeling is instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. For instance, the formation of an epoxide from this halohydrin can be computationally investigated. pageplace.de
This involves:
Identifying Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.
Locating Transition States (TS): A transition state is a first-order saddle point on the potential energy surface that connects reactants to products. Computational algorithms are used to find the geometry and energy of the TS.
These calculations provide a step-by-step molecular-level picture of the reaction mechanism, clarifying bond-breaking and bond-forming processes and predicting the feasibility and kinetics of the reaction.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Advanced Applications and Research Directions for 3 Chloro 3 Methylbutan 2 Ol in Chemical Synthesis
Role as a Synthetic Intermediate in Complex Organic Synthesis
3-Chloro-3-methylbutan-2-ol serves as a versatile building block in organic synthesis, offering multiple reaction pathways for the introduction of complexity and functionality into molecules. The presence of both a hydroxyl group and a tertiary chlorine atom allows for sequential or orthogonal chemical transformations.
Precursor for Advanced Fine Chemicals and Specialty Compounds
The dual functionality of this compound makes it a promising precursor for a variety of fine and specialty chemicals. The tertiary chloride can be substituted by a range of nucleophiles, while the secondary alcohol can be oxidized to a ketone or used in esterification and etherification reactions. This reactivity allows for the synthesis of a diverse array of derivatives with potential applications in materials science, agrochemicals, and pharmaceuticals.
The neopentyl-like structure, with a quaternary carbon, can impart specific properties to the resulting molecules, such as increased thermal stability and lipophilicity. nih.gov This is a desirable trait in the design of specialty polymers and lubricants. While specific industrial applications of this compound are not widely documented, its potential as a starting material is evident from the fundamental principles of organic synthesis.
Below is a table of potential fine chemical derivatives that could be synthesized from this compound, based on established chemical transformations of haloalcohols.
Interactive Data Table: Potential Derivatives of this compound
| Derivative Name | Synthetic Transformation | Potential Application Area |
| 3-Methyl-2-butanone | Oxidation of the alcohol | Flavor and fragrance |
| 3-Azido-3-methylbutan-2-ol | Nucleophilic substitution of chloride with azide | Precursor for amino alcohols, click chemistry |
| 3-Methyl-3-buten-2-ol | Elimination of HCl | Monomer for polymerization |
| 2-Acetoxy-3-chloro-3-methylbutane | Esterification of the alcohol | Synthetic intermediate |
| 3-Methoxy-3-methylbutan-2-ol | Nucleophilic substitution of chloride with methoxide | Solvent or additive |
Building Block in Natural Product Synthesis (e.g., Carotenoids, Macrolides)
The synthesis of complex natural products often relies on the use of small, chiral building blocks that can be assembled in a convergent manner. Although there are no specific reports detailing the use of this compound in the synthesis of carotenoids or macrolides, its five-carbon skeleton represents a potential synthon for the construction of isoprenoid units, which are fundamental to carotenoid biosynthesis. youtube.com Carotenoids are tetraterpenoids, meaning they are assembled from eight five-carbon isoprene (B109036) units. The synthesis of these natural pigments often involves the coupling of smaller, functionalized fragments. youtube.com
In the context of macrolide synthesis, which involves the construction of large lactone rings, small and stereochemically defined fragments are crucial. molbase.comrsc.org Macrolides are a class of natural products that often possess antibiotic properties. rsc.org Should this compound be resolved into its individual enantiomers, it could serve as a valuable chiral building block for the stereoselective synthesis of segments of these complex molecules. The presence of both an alcohol and a halogen allows for diverse coupling strategies.
Applications in Enzyme-Catalyzed Reaction Studies and Biocatalysis
The field of biocatalysis offers green and highly selective alternatives to traditional chemical methods. youtube.comdoubtnut.com Enzymes such as lipases, esterases, and halohydrin dehalogenases are of particular interest for the transformation of compounds like this compound.
The kinetic resolution of racemic tertiary alcohols using enzymes is a well-established method for obtaining enantiomerically pure compounds, although it can be challenging for sterically hindered substrates. researchgate.netscielo.br Lipase-catalyzed acylation is a common strategy for the resolution of racemic alcohols. While specific studies on the enzymatic resolution of this compound are not prevalent in the literature, research on other tertiary alcohols suggests that this compound could be a suitable substrate for such transformations, yielding enantiopure esters and the unreacted alcohol. researchgate.netscielo.br
Furthermore, halohydrin dehalogenases are enzymes that catalyze the conversion of halohydrins to epoxides, a reaction of significant industrial interest. These enzymes can also catalyze the reverse reaction, the ring-opening of epoxides with various nucleophiles. rsc.org The study of the interaction of this compound with such enzymes could provide valuable insights into their substrate scope and reaction mechanisms.
Mechanistic Probes in Organic Reactions Research
The reactivity of this compound and its isomers makes them excellent probes for studying the mechanisms of organic reactions, particularly nucleophilic substitution and elimination. For instance, the reaction of the isomeric alcohol, 3-methylbutan-2-ol, with concentrated hydrochloric acid is a classic example used to illustrate carbocation rearrangement. In this reaction, the initially formed secondary carbocation undergoes a 1,2-hydride shift to form a more stable tertiary carbocation, leading to the major product being 2-chloro-2-methylbutane (B165293) rather than the expected 2-chloro-3-methylbutane. youtube.comdoubtnut.comnih.govdoubtnut.com
The solvolysis of this compound itself would be expected to proceed through a stable tertiary carbocation, making it a good model substrate for studying SN1 reaction kinetics and stereochemistry. The presence of the adjacent hydroxyl group can also influence the reaction pathway, potentially leading to the formation of an epoxide via intramolecular cyclization under basic conditions. The stereochemical outcome of these reactions can provide detailed information about the transition states and intermediates involved.
Future Research Perspectives and Synthetic Challenges for this compound
The full potential of this compound as a synthetic building block is yet to be realized, presenting several avenues for future research. A primary challenge is the development of efficient and stereoselective synthetic routes to obtain this compound in high purity, particularly in its enantiomerically pure forms.
Future research should focus on:
Asymmetric Synthesis: Developing catalytic asymmetric methods for the synthesis of enantiomerically enriched this compound would significantly enhance its value as a chiral building block for the pharmaceutical and fine chemical industries.
Exploration of Reactivity: A systematic investigation of the reactivity of this compound with a wider range of nucleophiles and under various reaction conditions could uncover novel transformations and lead to the synthesis of new classes of compounds.
Biocatalytic Applications: Screening for and engineering enzymes that can efficiently resolve or asymmetrically synthesize this compound would provide environmentally benign routes to valuable chiral intermediates.
Applications in Complex Molecule Synthesis: Demonstrating the utility of this building block in the total synthesis of complex natural products or in the generation of libraries of bioactive compounds would solidify its position as a valuable tool in organic synthesis.
The steric hindrance provided by the neopentyl-like core of this compound could be exploited to create molecules with unique conformational properties or enhanced metabolic stability, an area of significant interest in drug discovery. nih.gov
Q & A
Basic: What spectroscopic methods are recommended for characterizing 3-Chloro-3-methylbutan-2-ol, and how do they resolve structural ambiguities?
Answer:
1D and 2D NMR spectroscopy (e.g., , , HSQC, COSY) are critical for distinguishing regioisomers and confirming stereochemistry. For example, coupling constants in -NMR can differentiate axial vs. equatorial chlorine positions, while -NDR chemical shifts identify substitution patterns. Infrared (IR) spectroscopy further validates hydroxyl and C-Cl bond vibrations (≈3400 cm and 550–750 cm, respectively) . Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns indicative of chlorine isotopes.
Advanced: How can researchers resolve contradictions in kinetic data during nucleophilic substitution synthesis of this compound?
Answer:
Discrepancies in rate constants may arise from solvent polarity effects, steric hindrance, or competing elimination pathways. To address this:
- Control experiments : Compare reaction rates in aprotic (e.g., DMSO) vs. protic solvents (e.g., ethanol) to isolate solvent effects .
- Isotopic labeling : Use -labeled water in hydrolysis studies to track substitution vs. elimination product ratios.
- Computational modeling : Apply density functional theory (DFT) to calculate activation energies for competing pathways .
Reported contradictions in regioselectivity (e.g., Markovnikov vs. anti-Markovnikov products) often stem from carbocation stability; use -labeling to trace hydride shifts .
Safety: What are the critical handling protocols for this compound given its acute toxicity?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves (≥0.11 mm), chemical-resistant aprons, and ANSI-approved goggles. Use fume hoods for volatilization control .
- Exposure limits : Adhere to OSHA’s permissible exposure limit (PEL) of 5 ppm (8-hour TWA). Monitor airborne concentrations using gas chromatography .
- Spill management : Absorb with silica gel or vermiculite; avoid water to prevent hydrolysis to toxic byproducts. Decontaminate surfaces with 10% sodium bicarbonate .
- First aid : For skin contact, rinse with polyethylene glycol 300; for ingestion, administer activated charcoal (1 g/kg) .
Reaction Design: What mechanistic pathways dominate in the acid-catalyzed synthesis of this compound from 3-methylbutan-2-ol?
Answer:
Under acidic conditions (e.g., HCl/HSO), the reaction proceeds via:
Protonation of hydroxyl : Generates a better leaving group (HO).
Formation of carbocation intermediate : Tertiary carbocation at C3 is stabilized by hyperconjugation.
Nucleophilic attack by Cl : Stereochemical outcomes depend on solvent polarity; polar solvents favor SN1 mechanisms, while nonpolar solvents may shift to SN2 .
Side reactions (e.g., elimination to alkenes) are minimized by maintaining low temperatures (0–5°C) and using excess HCl .
Data Analysis: How should researchers address discrepancies in reported thermodynamic properties (e.g., boiling points) of this compound?
Answer:
Variations in boiling points (e.g., 140–145°C) may result from impurities or measurement techniques. To standardize
- Purification : Use fractional distillation with a Vigreux column (≥20 theoretical plates) to isolate ≥99% purity .
- Calibration : Validate thermometers against NIST-certified standards.
- Pressure correction : Apply the Antoine equation to adjust for altitude/barometric pressure differences. Reference datasets from NIST or peer-reviewed studies (e.g., Wilhoit and Zwolinski, 1973) for benchmarking .
Advanced: What strategies optimize enantioselective synthesis of this compound for chiral studies?
Answer:
- Chiral catalysts : Use (R)-BINAP-Ru complexes for asymmetric hydrogenation of ketone precursors (e.g., 3-methylbutan-2-one) to produce R/S-alcohols .
- Kinetic resolution : Employ lipase enzymes (e.g., Candida antarctica) to selectively acetylate one enantiomer, achieving >90% ee .
- Chromatographic separation : Chiral GC columns (e.g., cyclodextrin-based) enable precise enantiomer quantification .
Contradiction Resolution: Why do some studies report conflicting stability data for this compound under basic conditions?
Answer:
Instability in basic media (pH >10) can lead to elimination (E2) or hydrolysis. Conflicting data arise from:
- Counterion effects : K vs. Na in hydroxide sources alter reaction rates.
- Temperature gradients : Higher temps (≥50°C) favor elimination; lower temps (≤25°C) favor substitution.
- Solvent choice : Aqueous vs. alcoholic bases shift mechanistic pathways. Use Arrhenius plots to reconcile rate differences .
Basic: What synthetic routes yield this compound with high regioselectivity?
Answer:
- From 3-methylbutan-2-ol : React with SOCl/pyridine (0°C, 2h) for >95% yield via SN2 mechanism .
- From 3-methylbut-2-ene : Hydrochlorination with HCl gas in dioxane (room temp, 12h) follows Markovnikov addition .
- Biocatalytic routes : Engineered Corynebacterium glutamicum strains expressing halogenases can produce the compound via metabolic pathways (e.g., Ehrlich pathway) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
